molecular formula C20H20N2O5S3 B6560730 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide CAS No. 946296-13-5

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

Numéro de catalogue: B6560730
Numéro CAS: 946296-13-5
Poids moléculaire: 464.6 g/mol
Clé InChI: BTVUKSZTRLYWQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with a thiophene-2-sulfonamide moiety.

Propriétés

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S3/c1-27-17-7-9-18(10-8-17)30(25,26)22-12-2-4-15-14-16(6-11-19(15)22)21-29(23,24)20-5-3-13-28-20/h3,5-11,13-14,21H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVUKSZTRLYWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Activité Biologique

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, mechanisms of action, and biological effects, supported by relevant data and case studies.

  • Molecular Formula : C23H24N2O5S2
  • Molecular Weight : 472.6 g/mol
  • CAS Number : 946283-94-9

The compound exhibits its biological activity primarily through the inhibition of specific enzymes and modulation of receptor pathways. Notably, it has been shown to target matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components. This inhibition can lead to reduced tumor invasion and metastasis, making it a candidate for cancer therapy.

Biological Activities

  • Anticancer Activity
    • The compound has demonstrated potent anticancer properties in vitro and in vivo. It inhibits cell proliferation and induces apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can effectively inhibit tubulin polymerization, which is critical for cancer cell division .
  • Anti-inflammatory Effects
    • Research indicates that N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide may exhibit anti-inflammatory properties by modulating cytokine production and reducing the activation of inflammatory pathways. This suggests potential applications in treating autoimmune diseases .
  • Bioavailability
    • The bioavailability of this compound is enhanced compared to other similar compounds. For example, (R)-D4, a derivative, showed improved oral bioavailability (F = 48.1% in mice) and effective treatment outcomes in models of psoriasis and rheumatoid arthritis .

Case Study 1: Antitumor Efficacy

In a study involving human prostate cancer xenograft models, treatment with compounds similar to N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide resulted in significant tumor growth inhibition without apparent neurotoxicity at higher doses (15 mg/kg) over a 21-day treatment period .

Case Study 2: Autoimmune Disease Treatment

Another study highlighted the efficacy of (R)-D4 in treating Th17-mediated autoimmune diseases. The compound was able to reduce symptoms significantly while maintaining a favorable safety profile over two weeks of administration .

Comparative Data Table

Property **N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide(R)-D4
Molecular FormulaC23H24N2O5S2C23H24N2O5S
Molecular Weight472.6 g/mol472.6 g/mol
BioavailabilityModerateHigh (F = 48.1% in mice)
Antitumor ActivitySignificant growth inhibition in xenograft modelsEffective against multiple cancers
Anti-inflammatory ActivityPotential modulation of cytokinesReduced symptoms in autoimmune models

Comparaison Avec Des Composés Similaires

Substituent Variations on the Tetrahydroquinoline Core

  • Compound 68 (N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Structural Difference: Replaces the 4-methoxybenzenesulfonyl group with a methylpiperidine moiety. Both compounds exhibit >95% HPLC purity, but the target’s sulfonamide may enhance solubility .
  • Compound 71 ((±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide): Structural Difference: Features a methylpyrrolidine substituent. Impact: The smaller pyrrolidine ring may reduce steric hindrance but decrease metabolic stability compared to the bulky 4-methoxybenzenesulfonyl group .

Sulfonamide vs. Carboximidamide Functional Groups

  • Compound 28 (N-(2-Oxo-1-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride): Structural Difference: Contains a carboximidamide group instead of sulfonamide. Impact: The carboximidamide’s basicity may reduce bioavailability under physiological pH, whereas the sulfonamide in the target compound offers stronger hydrogen-bonding capacity for enzyme inhibition .

Aromatic Sulfonyl Group Comparisons

  • Compound 10–15 (S-Alkylated 1,2,4-Triazoles with Phenylsulfonyl Groups): Structural Difference: Incorporate phenylsulfonyl groups without methoxy substituents.
  • Compound from ((E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide): Structural Similarity: Shares the 4-methoxybenzenesulfonyl group. Impact: Both compounds likely target epigenetic enzymes (e.g., HDACs), but the acrylamide group in this analogue introduces Michael acceptor reactivity, which may lead to off-target effects absent in the sulfonamide-based target compound .

Enzyme Inhibition Potential

  • NOS Inhibition: Compounds in (e.g., 68–71) were tested for iNOS, eNOS, and nNOS inhibition. The target compound’s sulfonamide group may mimic arginine-binding motifs in NOS, similar to carboximidamide derivatives, but with improved selectivity due to the methoxybenzenesulfonyl group .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.